molecular formula C35H52O8 B1233768 Phorbol 12-tigliate 13-decanoate

Phorbol 12-tigliate 13-decanoate

Cat. No.: B1233768
M. Wt: 600.8 g/mol
InChI Key: QWYNFKKVBDGBLL-MCQGUPFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phorbol 12-tigliate 13-decanoate (CAS 59086-92-9) is a phorbol ester, a class of lipophilic compounds known for their potent biological activity. Its primary mechanism of action is through high-affinity interaction with specific cellular receptors, most notably Protein Kinase C (PKC) . Phorbol esters mimic the action of the natural second messenger diacylglycerol (DAG), binding to the C1 regulatory domain of PKC and leading to its sustained activation . This persistent activation can alter various cell signaling pathways, making it a critical tool for studying cellular processes like proliferation, differentiation, and tumor promotion . While many phorbol esters are known tumor promoters, research on closely related analogs has revealed other significant bioactivities. For instance, 12-O-acetylphorbol-13-decanoate has been reported to potently inhibit the cytopathic effects of Human Immunodeficiency Virus Type 1 (HIV-1) on MT-4 cells without activating PKC, suggesting a potential mechanism of action distinct from the classical PKC pathway and highlighting the value of this compound class in virology research . Researchers utilize this compound as a pharmacological probe to activate PKC and investigate PKC-mediated signaling in various disease models. It is offered with a purity of 95.00% and is supplied in milligram quantities. This product is for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H52O8

Molecular Weight

600.8 g/mol

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-[(Z)-2-methylbut-2-enoyl]oxy-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate

InChI

InChI=1S/C35H52O8/c1-8-10-11-12-13-14-15-16-27(37)43-35-28(32(35,6)7)25-18-24(20-36)19-33(40)26(17-22(4)29(33)38)34(25,41)23(5)30(35)42-31(39)21(3)9-2/h9,17-18,23,25-26,28,30,36,40-41H,8,10-16,19-20H2,1-7H3/b21-9-/t23-,25+,26-,28-,30-,33-,34-,35-/m1/s1

InChI Key

QWYNFKKVBDGBLL-MCQGUPFJSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2OC(=O)/C(=C\C)/C)C)O)C=C(C4=O)C)O)CO

Canonical SMILES

CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C4=O)C)O)CO

Pictograms

Acute Toxic; Irritant; Health Hazard

Synonyms

phorbol 12-tiglate 13-decanoate

Origin of Product

United States

Natural Origin and Structural Elucidation

Botanical Sources and Distribution within Euphorbiaceae and Thymelaeaceae Families

Phorbol (B1677699) esters, including Phorbol 12-tigliate 13-decanoate, are predominantly found in plants belonging to the Euphorbiaceae and Thymelaeaceae families. psu.eduresearchgate.net These families encompass a wide variety of plants, many of which produce a milky sap or latex that can be a rich source of these compounds. researchgate.net The distribution of specific phorbol esters can vary significantly between different species and even within different parts of the same plant. biorxiv.org

Croton tiglium, a small tree native to Southeast Asia, is a well-documented and primary source of a variety of phorbol esters. researchgate.netnih.gov The oil extracted from the seeds of Croton tiglium, commonly known as croton oil, is particularly rich in these compounds. nih.gov Historically, croton oil was used in traditional medicine, but its potent irritant properties are now attributed to its high concentration of phorbol esters. researchgate.netnih.gov Research has identified numerous phorbol esters from the twigs and leaves of Croton tiglium, highlighting the plant's role as a significant natural reservoir for these chemical entities. nih.gov One of the most studied phorbol esters from this plant is 12-O-tetradecanoylphorbol-13-acetate (TPA). plos.orgebi.ac.uk

Isolation Techniques for Phorbol Esters from Natural Sources

The isolation of phorbol esters from their natural sources is a multi-step process that requires careful handling due to the toxic nature of many of these compounds. nih.gov A common initial step involves solvent extraction from the plant material, often the seeds, using methanol. nih.gov

Following the initial extraction, various chromatographic techniques are employed for separation and purification. High-performance liquid chromatography (HPLC) is a powerful tool for this purpose, often used in a preparative or semi-preparative mode to isolate individual phorbol esters. nih.govacs.orgnih.gov Countercurrent chromatography, specifically high-speed countercurrent chromatography (HSCCC), has also been successfully utilized to separate and purify phorbol esters from crude extracts. acs.orgnih.gov This technique partitions the compounds between two immiscible liquid phases, allowing for efficient separation.

Challenges in the isolation process include the potential for oxidation and epimerization of the phorbol nucleus, which can lead to a loss of the desired compound. researchgate.net Therefore, it is sometimes necessary to conduct extraction and purification procedures under oxygen-free conditions. researchgate.net

Structural Characterization Methodologies of Phorbol Esters

Once isolated, the precise chemical structure of a phorbol ester is determined using a combination of spectroscopic and spectrometric methods. nih.govnih.gov

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H (proton) and 13C (carbon-13) NMR spectroscopy are indispensable tools for elucidating the complex, tetracyclic structure of the phorbol core and for identifying the nature and position of the ester side chains. nih.govchromatographyonline.com The chemical shifts, coupling constants, and correlation signals observed in 1D and 2D NMR experiments provide detailed information about the connectivity of atoms within the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the phorbol ester and to obtain information about its fragmentation patterns. nih.govnih.gov Techniques like electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) provide accurate mass measurements, which help in confirming the elemental composition of the molecule. nih.govchromatographyonline.com Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented and their fragments analyzed, can reveal details about the structure of the ester groups and their attachment points to the phorbol skeleton. nih.gov The interpretation of mass spectra, including the analysis of acylium ions and alkyl radical cations, is crucial for characterizing the acid and alcohol components of the ester chains. nih.gov

Biosynthetic Pathways of the Phorbol Core Structure

The biosynthesis of the phorbol core structure is a complex enzymatic process. It is believed to start from geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenes. The pathway involves a series of cyclization and oxidation reactions catalyzed by specific enzymes. Key enzymes in the proposed pathway include casbene (B1241624) synthase and various cytochrome P450 monooxygenases. researchgate.net The intricate series of reactions ultimately leads to the formation of the characteristic tigliane (B1223011) skeleton of phorbol.

Molecular Mechanisms of Action

Protein Kinase C (PKC) Activation and Isoform Selectivity

Phorbol (B1677699) 12-tigliate 13-decanoate is a well-established activator of Protein Kinase C, a family of serine/threonine kinases that are central to signal transduction, controlling processes like cell proliferation, differentiation, and apoptosis. oup.comnih.govtci-thaijo.org The activation of PKC by this phorbol ester is a critical component of its biological activity. wildflowerfinder.org.uk The family of PKC enzymes is diverse, comprising multiple isoforms that are broadly categorized based on their activation requirements. google.com

Table 1: Classification of Protein Kinase C (PKC) Isoforms This table provides a general overview of the PKC family and is not specific to interactions with Phorbol 12-tigliate 13-decanoate.

PKC GroupIsoformsPrimary Activators
Conventional (cPKC)α, βI, βII, γCalcium (Ca²⁺), Diacylglycerol (DAG), Phosphatidylserine (PS)
Novel (nPKC)δ, ε, η, θDiacylglycerol (DAG), Phosphatidylserine (PS)
Atypical (aPKC)ζ, ι/λPhosphatidylserine (PS) (Generally unresponsive to DAG/Phorbol Esters)

The primary molecular target for phorbol esters is the C1 domain, a conserved regulatory region found within conventional and novel PKC isoforms. google.comgoogle.com This domain, which is rich in cysteine residues and binds zinc ions, serves as the recognition site for the endogenous activator diacylglycerol (DAG). This compound binds to this C1 domain with high affinity, inducing a conformational change in the PKC enzyme that leads to its activation. google.comgoogle.com This interaction is fundamental to the compound's ability to trigger downstream signaling cascades.

Phorbol esters are potent PKC activators precisely because they are structural and functional mimics of diacylglycerol (DAG). wildflowerfinder.org.uk DAG is a transient second messenger produced naturally within cells from the hydrolysis of membrane phospholipids. By binding to the same C1 domain, this compound effectively substitutes for DAG. However, unlike DAG, which is rapidly metabolized, phorbol esters are more stable and are not readily degraded, leading to prolonged and sustained activation of PKC. wildflowerfinder.org.uk

Table 2: Comparison of this compound and Diacylglycerol (DAG)

FeatureThis compoundDiacylglycerol (DAG)
OriginExogenous (Plant-derived) nih.govEndogenous (Metabolically produced)
Target SiteC1 Domain of PKC google.comgoogle.comC1 Domain of PKC google.com
Metabolic StabilityHigh (Resistant to rapid degradation)Low (Rapidly metabolized)
Resulting ActivationSustained and potent activation of PKCTransient and regulated activation of PKC

The diverse family of PKC isoforms does not respond uniformly to all activators. Different phorbol esters can exhibit selectivity in their ability to activate specific PKC isozymes. nih.govresearchgate.net This isoform selectivity is a critical determinant of the ultimate biological outcome, as different PKC isoforms can trigger distinct and sometimes opposing cellular pathways. researchgate.net For instance, the activation of one isoform might promote cell survival, while the activation of another could induce apoptosis. While detailed studies on the specific isoform preference of this compound are limited, it is established that the pattern of PKC isoform activation dictates the cellular response. researchgate.netresearchgate.net

Non-PKC Molecular Targets

While PKC is the most well-known target, the effects of phorbol esters are not exclusively mediated by this enzyme family. Other proteins that contain homologous C1 domains can also serve as direct molecular targets. google.com The binding of phorbol esters to these non-PKC proteins can modulate their activity and initiate signaling events independently of PKC activation.

Chimaerins are a family of proteins that possess a C1 domain similar to that found in PKC, allowing them to bind phorbol esters. google.comgoogleapis.com These proteins function as Rac-GTPase-activating proteins (Rac-GAPs), which are involved in regulating the actin cytoskeleton and cell signaling. By binding to the C1 domain of chimaerins, phorbol esters can influence their activity and downstream pathways.

RasGRP (Ras guanyl-releasing protein) is another important non-PKC target of phorbol esters. google.comgoogleapis.com RasGRP proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for Ras and Rap small G-proteins. They contain a C1 domain that binds both DAG and phorbol esters, linking lipid signaling directly to the activation of the Ras/MAPK pathway. The interaction of phorbol esters with RasGRP represents a PKC-independent mechanism for influencing cell proliferation and differentiation.

Munc-13

Phorbol esters, acting as potent analogs of diacylglycerol, directly engage with the C1 domain of Munc-13 proteins, which are crucial regulators of synaptic vesicle priming and neurotransmitter release. nih.govnih.gov This interaction is a key molecular mechanism through which these compounds exert their effects at the presynaptic terminal.

The binding of phorbol esters to the Munc-13 C1 domain facilitates the translocation of Munc-13 to the plasma membrane, a critical step for its function. elifesciences.org This process is analogous to the action of endogenous DAG. nih.gov Structural and molecular docking studies have identified specific amino acid residues within the Munc-13 C1 domain that are essential for this interaction. For instance, in Munc13-1, residues Trp-588, Ile-590, and Arg-592 have been shown to be critical for ligand binding and the subsequent membrane translocation of the protein. nih.gov The interaction with the C1 domain is believed to alleviate an autoinhibitory constraint imposed by the C1-C2B domain cassette, thereby activating Munc-13. elifesciences.org

Interestingly, different isoforms of Munc-13 can exhibit varied responses to phorbol ester stimulation. Studies in adrenal chromaffin cells have revealed that while both Munc13-1 and ubMunc13-2 expression can stimulate secretion, phorbol esters are stimulatory for secretion primarily when ubMunc13-2 is dominant. elifesciences.org Conversely, when Munc13-1 is the dominant isoform, phorbol esters can have an inhibitory effect on secretion. elifesciences.org This suggests a complex and isoform-specific regulation of exocytosis by phorbol esters, which also appears to be dependent on the presence of other proteins like Synaptotagmin-7 for a stimulatory effect. elifesciences.org This differential response highlights the nuanced role of phorbol esters in modulating synaptic transmission, extending beyond a simple universal potentiation.

Munc13-1 ResidueRole in Phorbol Ester InteractionReference
Trp-588Essential for ligand binding and membrane translocation. nih.gov
Ile-590Involved in ligand interactions and membrane translocation. nih.gov
Arg-592Plays a role in ligand binding and subsequent protein activation. nih.gov

Downstream Signaling Pathway Modulation

The activation of cellular targets like Munc-13 and, most notably, Protein Kinase C (PKC) by phorbol esters initiates a cascade of downstream signaling events. This modulation of key pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades, underlies the diverse biological effects of these compounds.

Mitogen-Activated Protein Kinase (MAPK) Pathways

Phorbol esters are potent activators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.govwikipedia.org This activation is a cornerstone of their cellular effects, influencing processes like cell proliferation and differentiation. medchemexpress.com The canonical pathway initiated by phorbol esters involves the activation of Protein Kinase C (PKC). nih.gov

Once activated by the phorbol ester, PKC can trigger the MAPK cascade. In many systems, this involves the sequential activation of the proto-oncogene proteins c-Raf and then MEK (MAPK/ERK Kinase). nih.gov MEK, in turn, phosphorylates and activates the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). nih.govnih.gov The activation of ERK1/2 is a critical node in the pathway, leading to the phosphorylation of various downstream substrates that regulate gene expression and cellular processes. licorbio.com Studies have demonstrated that treatment of cells with Phorbol 12-myristate 13-acetate (PMA) leads to a rapid and sustained phosphorylation of ERK1/2. licorbio.comresearchgate.net

However, the signaling route from PKC to MAPK can exhibit cell-type specific variations. For example, in the human hepatoma cell line HepG2, PMA-induced activation of PKCα was found to activate MEK independently of Ras and Raf, leading to ERK activation and subsequent cell growth inhibition. nih.gov This highlights that while the core components of the pathway are generally conserved, the precise molecular links can differ depending on the cellular context.

ComponentRole in PMA-induced MAPK ActivationReference
Protein Kinase C (PKC)Primary receptor for PMA, initiating the signaling cascade. nih.gov
c-RafActivated by PKC in the canonical pathway. nih.gov
MEK (MAPK/ERK Kinase)Phosphorylated and activated by Raf (or directly by PKC in some cases). nih.govnih.gov
ERK1/2Phosphorylated and activated by MEK, representing a key effector of the pathway. nih.govlicorbio.com

Nuclear Factor-kappa B (NF-κB) Signaling

Phorbol esters are potent inducers of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. invivogen.commdpi.com The activation of NF-κB by compounds like PMA is a well-established mechanism. invivogen.com

The signaling cascade to NF-κB is also initiated by the activation of Protein Kinase C (PKC). nih.gov In the canonical NF-κB pathway, the transcription factor NF-κB (typically a heterodimer of p50 and p65/RelA) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation with a phorbol ester, activated PKC leads to the activation of the IκB kinase (IKK) complex. nih.gov IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. nih.gov

The degradation of IκBα unmasks the nuclear localization signal on the NF-κB subunits, allowing the active NF-κB dimer to translocate into the nucleus. nih.gov Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. nih.gov This leads to the expression of a wide array of pro-inflammatory and other regulatory proteins. Studies have shown that stimulation with PMA causes the phosphorylation and degradation of IκBα, leading to the formation of NF-κB-specific DNA-protein complexes in the nucleus. nih.gov

StepDescriptionReference
PKC ActivationPMA binds to and activates Protein Kinase C. nih.gov
IKK ActivationActivated PKC leads to the activation of the IκB kinase (IKK) complex. nih.gov
IκBα Phosphorylation & DegradationIKK phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. nih.gov
NF-κB Nuclear TranslocationThe degradation of IκBα allows the p50/p65 NF-κB dimer to move into the nucleus. nih.gov
Gene TranscriptionNuclear NF-κB binds to DNA and initiates the transcription of target genes. nih.gov

Other Key Signal Transduction Cascades (e.g., Inositol (B14025) Trisphosphate pathway)

The interaction of phorbol esters with cellular signaling is not limited to the MAPK and NF-κB pathways. They also modulate the Inositol Trisphosphate (IP3) signaling pathway, which is a key regulator of intracellular calcium levels. nih.govnih.gov The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two second messengers: diacylglycerol (DAG) and IP3. wikipedia.orgyoutube.com While phorbol esters mimic DAG to activate PKC, this activation of PKC can, in turn, influence the IP3 arm of the pathway. nih.govyoutube.com

Research indicates that PKC activation by phorbol esters can have a modulatory effect on IP3 levels and signaling. One mechanism is the stimulation of IP3 degradation. Studies in human platelets have shown that pretreatment with phorbol esters stimulates the dephosphorylation of IP3 to inositol bisphosphate (IP2) and inositol monophosphate (IP), suggesting a role for PKC in regulating IP3 phosphatase activity. nih.gov

Furthermore, activators of PKC have been observed to attenuate the cellular responses to subsequent injections of IP3, indicating a potential negative feedback mechanism where one branch of the PIP2 hydrolysis pathway (DAG/PKC) can dampen the other (IP3/Ca2+). nih.gov In some cellular systems, such as rat granulosa cells, the phorbol ester TPA has been found to inhibit agonist-stimulated accumulation of inositol phosphates, suggesting that PKC activation may interfere with the generation of IP3 by altering the coupling of receptors to phospholipase C. nih.gov This complex interplay demonstrates that phorbol esters can fine-tune the calcium signaling apparatus of the cell by influencing both the synthesis and degradation of IP3.

Cellular and Biological Effects in Research Models

Modulation of Cell Differentiation Processes

PMA is widely recognized for its capacity to induce differentiation in numerous cell types, pushing them from an immature or progenitor state toward a more specialized, mature phenotype. This is particularly evident in hematopoietic and mesenchymal lineages.

PMA is a standard and reliable agent used in laboratories to induce the differentiation of monocytic leukemia cell lines, such as THP-1, into cells that closely resemble mature macrophages. nih.govnih.govnih.gov This induced differentiation process involves a cascade of morphological and functional changes.

Upon exposure to PMA, the typically suspension-growing monocytic cells become adherent to culture surfaces. nih.govnih.gov They undergo significant phenotypic alterations, including an increase in cell size and the development of a more complex intracellular structure. plasmaproteome.com Functionally, they acquire hallmark characteristics of macrophages, such as increased phagocytic activity. nih.govescholarship.org This maturation is also marked by changes in the expression of cell surface markers; notably, an increase in CD11b and CD14 is commonly observed. nih.govplos.org The specific protocol for PMA-induced differentiation, including concentration and duration of exposure, is critical as it can significantly influence the functional responses of the resulting macrophage-like cells. nih.govnih.gov

ParameterEffect of PMA on Monocytic Cells (e.g., THP-1)Reference
AdherenceInduces adherence to culture surfaces nih.gov
PhenotypeAcquire macrophage-like morphology nih.gov
Surface MarkersIncreased expression of CD11b and CD14 nih.govplos.org
FunctionEnhanced phagocytic capabilities nih.govescholarship.org

PMA has been shown to promote hematopoietic differentiation, the process by which hematopoietic stem cells (HSCs) develop into all types of blood cells. stemcell.com The differentiation pathways from HSCs are complex, involving numerous progenitor stages that lead to distinct lineages, such as myeloid (granulocytes, monocytes) and lymphoid (T cells, B cells) lines. nih.gov Phorbol (B1677699) esters, through the activation of PKC, can influence these lineage commitments. For instance, in certain contexts, they can drive myeloid precursor cells toward a monocyte/macrophage fate. nih.govresearchgate.net

The influence of PMA extends to mesenchymal stem cells (MSCs), which are multipotent cells capable of differentiating into a variety of cell types including osteoblasts (bone cells), chondrocytes (cartilage cells), and adipocytes (fat cells). nih.gov Research on human adipose-derived stromal cells (hADSCs), a type of MSC, has demonstrated that PMA can direct their differentiation fate. nih.gov Specifically, treatment with PMA was found to enhance osteogenic (bone) differentiation while simultaneously suppressing adipogenic (fat) differentiation. nih.gov In other studies, PMA has been noted to stimulate the cardiac differentiation of MSCs. stemcell.com These effects are linked to its activation of the PKC pathway, as the use of a PKC inhibitor can block the PMA-induced changes. nih.gov

MSC LineageEffect of PMA TreatmentReference
Osteogenic (Bone)Increased differentiation nih.gov
Adipogenic (Fat)Suppressed differentiation nih.gov
Cardiac (Heart)Stimulated differentiation stemcell.com

In the field of immunology, PMA is a cornerstone reagent, typically used in combination with ionomycin, to stimulate T-lymphocyte activation, proliferation, and cytokine production in research settings. wikipedia.orgstemcell.com This potent combination effectively mimics the signals received by T-cells during an immune response. Beyond general activation, PMA can influence T-cell differentiation. For example, it has been used to stimulate the differentiation of specific CD4+ T cell subsets. stemcell.com It also plays a role in the activation and differentiation of B-lymphocytes, inducing DNA synthesis and immunoglobulin secretion. nih.govnih.gov More recent studies have shown that PMA is a powerful enhancer of the IL-21-induced differentiation of pre-activated B cells into a regulatory phenotype characterized by the production of granzyme B. frontiersin.orgnih.gov

One of the most well-documented effects of PMA is its ability to induce terminal differentiation in leukemia cell lines, particularly the human promyelocytic leukemia cell line HL-60. nih.govplasmaproteome.comnih.gov When exposed to PMA, HL-60 cells cease proliferation and undergo a dramatic transformation into cells that exhibit a macrophage-like phenotype. nih.govstemcell.comnih.gov

This differentiation is characterized by a suite of changes:

Morphological: Cells stop dividing and adhere to surfaces, changing from round, non-adherent cells to larger, flattened cells with features of macrophages. nih.gov

Histochemical: There is an increase in the number of cells positive for non-specific esterase (α-naphthyl-acetate esterase), a key enzyme marker for cells of the monocyte-macrophage lineage. nih.gov

Functional: The differentiated cells gain the ability to perform phagocytosis and show an increased capacity for nitroblue tetrazolium (NBT) reduction, a measure of metabolic activation. nih.govescholarship.org

Gene Expression: The expression of specific genes is altered. For instance, the cell surface protein CD9 is transcriptionally activated and its expression increases significantly, serving as a potential marker for the monocyte/macrophage differentiation of HL-60 cells. researchgate.net

This potent effect on HL-60 cells makes PMA an essential tool for studying the molecular mechanisms that control myeloid differentiation and for exploring differentiation as a potential therapeutic strategy for certain types of leukemia. nih.govplasmaproteome.com

Regulation of Cell Proliferation in Experimental Systems

The effect of PMA on cell proliferation is highly context-dependent and varies significantly between different cell types and their transformation state. While it is famously known as a tumor promoter, which implies a proliferative stimulus, in many experimental systems, it paradoxically causes growth arrest. nih.govnih.govnih.gov

In several types of cancer cells, PMA activation of PKC leads to an inhibition of cell proliferation. For example, in non-small cell lung cancer cells, PMA suppresses growth by inducing the expression of the tumor suppressor KLF6. nih.gov Similarly, in metastatic melanoma, TPA has been shown to inhibit cell growth by downregulating STAT3 via the action of specific protein tyrosine phosphatases. nih.govresearchgate.net Studies on hepatic stellate cells and breast cancer cell lines have also reported a decrease in the growth rate following TPA/PMA administration. nih.govmdpi.com In leukemic blasts, the induction of differentiation by TPA is accompanied by a decrease in the proliferative index. nih.gov

Conversely, the role of PMA as a tumor promoter in mouse skin models is linked to its ability to stimulate cell proliferation. nih.gov However, this process is complex, and research indicates that a round of DNA synthesis is an obligatory step for the first stage of tumor promotion, an effect that can be blocked by inhibitors of DNA synthesis. nih.gov

Cell Line / TypeEffect of PMA/TPA on ProliferationMechanism / ContextReference
Non-Small Cell Lung CancerSuppression / Growth ArrestInduction of tumor suppressor KLF6 nih.gov
Metastatic MelanomaInhibitionDownregulation of STAT3 nih.govresearchgate.net
Human Leukemia (HL-60, Blasts)InhibitionAccompanies induction of terminal differentiation nih.govnih.gov
Hepatic Stellate Cells (LX-2)Decreased Growth RateInhibition of the Hippo pathway coactivator YAP mdpi.com
Mouse Skin (in vivo)StimulationPart of its tumor-promoting activity nih.gov

Induction of Programmed Cell Death (Apoptosis) in Select Cell Lines

While direct studies on the apoptotic effects of Phorbol 12-tigliate 13-decanoate are limited, research on extracts from its natural source, Croton tiglium, and on other closely related phorbol esters provides significant insights. Extracts from Croton tiglium have been demonstrated to induce apoptosis in human non-small cell lung cancer A549 cells. This pro-apoptotic effect is characterized by the inhibition of cell proliferation in a dose- and time-dependent manner. koreascience.krnih.gov The underlying mechanism appears to involve the modulation of the Bax/Bcl-2 signaling pathways, with an observed increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. koreascience.krnih.gov Furthermore, essential oil extracted from Croton tiglium has also been shown to induce apoptosis in A549 cells through a caspase-dependent pathway, associated with a reduction in mitochondrial membrane potential. plos.orgresearchgate.net

Other phorbol esters, such as 12-deoxyphorbol derivatives, have been shown to induce growth arrest and apoptosis in A549 cells by activating the PKC-δ/PKD/ERK signaling pathway. nih.gov Conversely, the well-studied phorbol ester, Phorbol 12-myristate 13-acetate (PMA), has been reported to have dual effects, promoting antiproliferative effects in some cancer cell lines while not inducing apoptosis in others, such as anaplastic thyroid cancer cells. nih.gov These findings suggest that the apoptotic activity of phorbol esters can be cell-type specific and dependent on the specific chemical structure of the compound.

Compound/ExtractCell LineObserved EffectReported Mechanism
Croton tiglium ExtractA549 (Non-small cell lung cancer)Inhibition of proliferation, induction of apoptosisModulation of Bax/Bcl-2 pathway koreascience.krnih.gov
Croton tiglium Essential OilA549 (Non-small cell lung cancer)Induction of apoptosisCaspase-dependent pathway, reduced mitochondrial membrane potential plos.orgresearchgate.net
12-Deoxyphorbol derivativesA549 (Non-small cell lung cancer)Growth arrest and apoptosisActivation of PKC-δ/PKD/ERK signaling pathway nih.gov
Phorbol 12-myristate 13-acetate (PMA)Anaplastic thyroid cancer cellsAntiproliferative effect, no apoptosisNot applicable

Immunomodulatory Research Applications

The immunomodulatory properties of phorbol esters are a significant area of research, with many of these compounds demonstrating potent effects on various immune cell populations.

Phorbol esters are widely recognized for their ability to activate T-lymphocytes. The archetypal phorbol ester, PMA, is commonly used in combination with a calcium ionophore like ionomycin to stimulate T-cell activation, proliferation, and the production of cytokines such as Interleukin-2 (IL-2). wikipedia.org This synergistic effect is crucial for inducing an IL-2-dependent autocrine pathway for T-cell growth. nih.gov The activation of T-cells by phorbol esters is generally mediated through the activation of protein kinase C (PKC). nih.gov Studies with other phorbol esters, like phorbol-12,13-dibutyrate (PDBu), have shown that simultaneous activation of PKC and an increase in cytosolic calcium are necessary for T-cell activation. nih.gov Furthermore, research on 12-deoxyphorbol-13-O-phenylacetate 20 acetate (B1210297) suggests a role for PKC beta 1 in the activation of human peripheral blood T and B lymphocytes. nih.gov While direct evidence for this compound is not available, extracts from Croton tiglium have been shown to possess both pro-inflammatory and anti-inflammatory properties depending on the specific extract and experimental model. For instance, crude protein extracts from Croton tiglium have been shown to induce the release of pro-inflammatory cytokines like TNF-α and IL-1β in macrophages. nih.gov Conversely, other extracts have demonstrated anti-neuroinflammatory effects by inhibiting the production of nitric oxide and TNF-α in microglia. mdpi.comresearchgate.net

Phorbol esters have also been investigated for their effects on B-lymphocytes. PMA has been shown to be a potent enhancer for the differentiation of pre-activated B-cells into a regulatory phenotype characterized by the expression of granzyme B (GraB cells). nih.govresearchgate.netfrontiersin.org This effect is often studied in conjunction with other signaling molecules like IL-21. nih.govresearchgate.net The ability of PMA to modulate B-cell phenotypes suggests its potential application in the ex-vivo generation of regulatory B-cells for therapeutic purposes. nih.govresearchgate.netfrontiersin.org

Investigation of Antiviral Activities in Cellular Models

A significant area of investigation for phorbol esters derived from Croton tiglium is their potential as antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).

Research on phorbol diesters isolated from the seeds of Croton tiglium has identified several compounds with potent anti-HIV-1 activity. nih.gov A closely related compound, 12-O-acetylphorbol-13-decanoate, has been shown to effectively inhibit the HIV-1-induced cytopathic effect in MT-4 cells. nih.govsunyempire.edunih.gov This indicates that it can protect the host cells from the virus-induced damage. The anti-HIV activity of various phorbol esters has been a subject of numerous studies, with the aim of identifying compounds with high efficacy and a favorable safety profile. mdpi.comnih.gov Crude extracts from other Croton species have also demonstrated significant anti-HIV activity, suggesting that this genus is a promising source of novel antiviral compounds. nih.govdovepress.comresearchgate.net

Compound/ExtractVirusCell LineObserved Effect
12-O-acetylphorbol-13-decanoateHIV-1MT-4Potent inhibition of cytopathic effect nih.govsunyempire.edunih.gov
Croton dichogamus extractsHIV-1MT-4Significant anti-HIV activity nih.govresearchgate.net
Croton megalocarpus extractsHIV-1MT-4High antiviral activity dovepress.com

A noteworthy aspect of the anti-HIV-1 activity of some phorbol esters is that it can be independent of Protein Kinase C (PKC) activation. Specifically, 12-O-acetylphorbol-13-decanoate was found to potently inhibit the cytopathic effects of HIV-1 without activating PKC. nih.govsunyempire.edunih.govscispace.com This is a significant finding because the tumor-promoting activity of many phorbol esters is linked to their activation of PKC. nih.gov The discovery of non-tumor-promoting phorbol esters with potent anti-HIV activity, such as prostratin (B1679730) (12-deoxyphorbol-13-acetate), has opened avenues for the development of new therapeutic agents against HIV. mdpi.com The separation of antiviral activity from PKC-mediated tumor promotion is a critical goal in the development of phorbol ester-based therapeutics.

Research into Tumor Promotion Mechanisms at the Cellular Level

The primary mechanism by which phorbol esters, as a class, exert their tumor-promoting effects is through their interaction with and activation of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that are critical components of cellular signal transduction pathways, regulating a wide array of cellular processes including proliferation, differentiation, apoptosis, and inflammation.

Phorbol esters are structural analogs of diacylglycerol (DAG), the endogenous activator of most PKC isozymes. By mimicking DAG, phorbol esters can persistently activate PKC, leading to the dysregulation of downstream signaling pathways. This sustained activation is a key element in the process of tumor promotion, which involves the clonal expansion of initiated cells.

While extensive research has elucidated the cellular and molecular events following PKC activation by PMA, specific data for this compound is lacking. General effects attributed to phorbol ester-mediated PKC activation include:

Alterations in Gene Expression: Activation of transcription factors such as AP-1, leading to changes in the expression of genes involved in cell growth and differentiation.

Induction of Inflammation: Stimulation of inflammatory pathways, which is a hallmark of tumor promotion.

Increased Cell Proliferation: Driving cells into the cell cycle and promoting their division.

Inhibition of Apoptosis: Protecting initiated cells from programmed cell death, allowing them to survive and proliferate.

Mechanisms in in vitro Carcinogenesis Models

In vitro carcinogenesis models are essential tools for dissecting the molecular mechanisms of tumor promotion. These models, which often involve cell cultures, allow for controlled studies of cellular transformation. Typical assays measure endpoints such as:

Anchorage-independent growth: The ability of cells to grow without being attached to a solid surface, a characteristic of transformed cells.

Loss of contact inhibition: The failure of cells to cease proliferation upon reaching confluence, leading to the formation of foci.

Morphological changes: Alterations in cell shape and organization.

Studies using potent phorbol esters like PMA in these models have demonstrated their ability to promote the transformation of cells previously exposed to an initiating carcinogen. However, specific studies utilizing this compound in such in vitro carcinogenesis models are not described in the available literature, preventing a detailed description of its specific mechanisms in these systems.

Comparative Analysis with Potent Tumor Promoters (e.g., Phorbol 12-myristate 13-acetate)

Phorbol 12-myristate 13-acetate (PMA) is the most extensively studied and one of the most potent phorbol ester tumor promoters. Its effects on various cell types and its mechanisms of action are well-documented. A comparative analysis of this compound with PMA would be crucial for understanding its relative potency and any potential differences in its biological activity.

The potency of phorbol esters is known to be influenced by the length and structure of the acyl chains at the C12 and C13 positions. These chains affect the lipophilicity of the molecule and its ability to interact with the cell membrane and the C1 domain of PKC.

Without direct comparative studies, it is not possible to provide a scientifically accurate analysis of the tumor-promoting activity of this compound relative to PMA. Such an analysis would require experimental data comparing their abilities to:

Bind to and activate PKC isozymes.

Induce downstream signaling events.

Promote cell transformation in in vitro models.

Induce tumor formation in animal models of carcinogenesis.

The table below illustrates the type of comparative data that would be necessary for a thorough analysis, which is currently unavailable for this compound.

FeaturePhorbol 12-myristate 13-acetate (PMA)This compound
PKC Binding Affinity HighData not available
Tumor Promoting Potency Very HighData not available
Inflammatory Response Potent InducerData not available
Induction of Cell Transformation Well-documentedData not available

Research Methodologies and Experimental Models

In vivo Animal Models for Mechanistic Studies

In vivo animal models are indispensable for understanding the complex biological effects of phorbol (B1677699) esters in a whole-organism context. These models allow for the investigation of inflammatory responses, tissue-specific effects, and tumorigenesis.

Mouse Models for Inflammatory Responses: Mouse models, particularly the C57BL/6 strain, are frequently used to study the inflammatory and tumor-promoting properties of phorbol esters. nih.gov For instance, subcutaneous administration of phorbol 12-myristate 13-acetate (PMA), a structurally similar and well-studied phorbol ester, in these mice has been shown to induce phenotypic changes in fibrosarcoma cells. nih.gov These studies help in understanding how phorbol esters can influence tumor progression and the immune response within a living organism. nih.gov

Zebrafish Embryos: The zebrafish (Danio rerio) embryo model offers a powerful system for studying the toxicological and developmental effects of chemical compounds. Treatment of zebrafish embryos with PMA has been shown to cause a range of dose-dependent deformities, including coagulation, cardiac edema, curved tails, and a lack of tail fins, ultimately leading to a decreased survival rate. mdpi.comnih.gov This model is valuable for rapidly assessing the potential toxicity and developmental impact of phorbol esters.

Allium cepa Root Tips: The Allium cepa (onion) root tip assay is a well-established and sensitive method for evaluating the genotoxicity of chemical substances. Exposure of Allium cepa root tips to PMA has been demonstrated to induce chromosomal aberrations and mitotic dysfunction. mdpi.comnih.gov This plant-based model provides insights into the potential of phorbol esters to cause genetic damage, a key aspect of their carcinogenic activity.

Molecular Biology Techniques for Gene Expression and Protein Analysis

Molecular biology techniques are essential for investigating the downstream effects of phorbol ester-induced signaling cascades on gene and protein expression.

Western Blot: Western blotting is a widely used technique to detect and quantify specific proteins in a sample. In the context of phorbol ester research, it is employed to analyze the activation of signaling proteins downstream of PKC. For example, treatment of cells with PMA leads to the phosphorylation of proteins such as c-jun N-terminal kinase (JNK), p38 mitogen-activated protein (MAPK), and extracellular signal-regulated kinase (ERK), which can be detected by Western blot using phospho-specific antibodies. nih.govlicorbio.com This technique is also used to examine changes in the expression levels of various proteins, such as the Na-K-2Cl cotransporter (NKCC1), in response to phorbol ester treatment. nih.gov

microRNA Expression: MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in regulating gene expression. Analysis of miRNA expression profiles following phorbol ester treatment can reveal novel regulatory networks. For instance, treatment of HL-60 cells with PMA has been shown to alter the expression of several miRNAs, including the upregulation of miR-146a/b, miR-21, miR-221, miR-222, and miR-155, and the downregulation of others. nih.gov These changes in miRNA expression can have significant impacts on cellular processes like differentiation and proliferation.

Computational Modeling and Molecular Docking Studies

Computational approaches, including molecular modeling and docking, provide valuable insights into the interactions between phorbol esters and their protein targets at the atomic level. These in silico methods complement experimental data by predicting binding modes and affinities. Molecular docking studies can be used to simulate the binding of Phorbol 12-tigliate 13-decanoate to the C1 domain of PKC, helping to explain its mechanism of activation.

Bioactivity-Guided Fractionation and Purification

Bioactivity-guided fractionation is a systematic process used to isolate and identify active compounds from complex mixtures, such as plant extracts. nih.govmdpi.comnih.gov This methodology involves a stepwise separation of the extract into fractions, followed by biological testing of each fraction to identify the one with the desired activity. mdpi.com This process is repeated with the active fraction until a pure, bioactive compound is isolated. nih.gov For example, this technique has been successfully used to isolate cytotoxic constituents from the flowers of Aquilaria sinensis and hepatotherapeutic compounds from the leaves of Pterocarpus santalinoides. nih.govnih.gov This approach is critical for the discovery and purification of novel phorbol esters, including this compound, from natural sources. The purification process often involves various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC). nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.